6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
Description
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a bromine atom at position 6, a methyl group at position 3, and an amine group at position 2. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biochemical and pharmacological studies.
Properties
Molecular Formula |
C7H9BrCl2N4 |
|---|---|
Molecular Weight |
299.98 g/mol |
IUPAC Name |
6-bromo-3-methylimidazo[4,5-b]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H7BrN4.2ClH/c1-12-6-5(11-7(12)9)2-4(8)3-10-6;;/h2-3H,1H3,(H2,9,11);2*1H |
InChI Key |
QRFJOBXBMBNADE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)N=C1N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride typically involves the bromination of 3-methylimidazo[4,5-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve solvents like DMF or DMSO and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding molecular mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, leading to the activation or inhibition of signaling pathways. These interactions result in various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride and its analogs:
*Inferred formula: C₇H₉BrN₄ + 2HCl.
†Calculated based on substituents and salt addition.
Key Comparison Points:
Substituent Effects: The bromine atom at position 6 in the target compound increases molecular weight and polarizability compared to non-brominated analogs like 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride . The methyl group at position 3 contributes to steric stabilization, as seen in the 3-methyl analog , whereas bulkier substituents like 3-[3-(dimethylamino)propyl] may hinder solubility but improve membrane permeability.
Salt Form and Solubility :
- The dihydrochloride salt in the target compound and its 3-methyl analog improves aqueous solubility compared to free-base derivatives (e.g., 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine ).
Biological Relevance :
- The phenyl-substituted analog demonstrated downregulation in metabolomic studies, suggesting substituents at position 6 significantly influence metabolic pathways.
- Brominated derivatives like the target compound are often prioritized in drug discovery due to their enhanced stability and binding specificity .
Biological Activity
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by data from various studies.
Chemical Structure
The chemical structure of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine can be represented as follows:
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer activity. In a study evaluating various derivatives, 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine was found to have notable effects against several cancer cell lines.
Key Findings:
- Inhibition Concentration (IC50) : The compound showed IC50 values ranging from 0.4 to 1.8 μM against colon carcinoma cells (SW620) and acute lymphoblastic leukemia cells (IC50 = 11.9 μM) .
- Mechanism : The presence of the bromine atom in the structure enhances the antiproliferative activity compared to unsubstituted derivatives .
Antibacterial Activity
The antibacterial properties of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine were also investigated. The compound demonstrated moderate activity against certain bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 32 μM against E. coli, indicating its potential as an antibacterial agent .
Antiviral Activity
The antiviral potential of imidazo[4,5-b]pyridine derivatives has been explored with varying results.
Key Findings:
- Respiratory Syncytial Virus (RSV) : Some bromo-substituted derivatives showed selective but moderate antiviral activity against RSV with EC50 values around 21 μM .
Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer | IC50: 0.4 - 1.8 μM against SW620; 11.9 μM against leukemia | |
| Antibacterial | MIC: 32 μM against E. coli | |
| Antiviral | Moderate activity against RSV |
Case Studies
- Colon Carcinoma Study : A study highlighted the effectiveness of bromo-substituted imidazo[4,5-b]pyridine compounds in inhibiting the proliferation of colon carcinoma cells, emphasizing the role of bromine substitution in enhancing biological activity .
- Antimicrobial Study : Another investigation focused on the molecular docking studies that suggested promising interactions between the compound and bacterial targets, supporting its potential use in treating bacterial infections .
Q & A
Q. Optimization Strategies :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively isolates the product .
Q. Table 1. Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, reflux, 24 h | 60–75 | |
| Allylation | Allyl bromide, TBAB, DMF, reflux | 43 |
How does X-ray crystallography elucidate the hydrogen-bonding networks and dimerization of this compound?
Advanced (Structural Analysis)
Single-crystal X-ray diffraction reveals planar imidazo[4,5-b]pyridine cores with deviations ≤0.017 Å. Key structural features include:
Q. Methodological Considerations :
- Crystallization : Slow evaporation of methanol solutions at 353 K yields diffraction-quality crystals .
- Refinement : H atoms are treated as riding models with isotropic displacement parameters .
What experimental approaches resolve contradictions in biological activity data across assays?
Advanced (Data Analysis)
Discrepancies in biological activity (e.g., receptor affinity vs. cellular potency) may arise from assay conditions or compound stability. Strategies include:
- Dose-response curves : Validate activity across multiple concentrations to rule out assay-specific artifacts .
- Metabolic stability assays : Use liver microsomes to assess degradation rates impacting efficacy .
- Structural analogs : Compare with derivatives (e.g., 6-bromo-2-phenyl variants) to isolate pharmacophore contributions .
Case Study : Aurora A kinase inhibitors derived from imidazo[4,5-b]pyridines showed potency variations due to crystallographic conformation differences in the ATP-binding pocket .
How is regioselectivity controlled during alkylation reactions of the imidazo[4,5-b]pyridine core?
Basic (Reaction Design)
Regioselectivity in alkylation (N1 vs. N3) is influenced by:
- Steric effects : Bulky substituents (e.g., phenyl groups) at C2 direct alkylation to the less hindered N3 position .
- Electronic effects : Electron-withdrawing groups (e.g., Br at C6) deactivate specific nitrogen sites.
- Base strength : Strong bases (K₂CO₃) favor deprotonation at more acidic NH sites .
Example : Ethyl 2-bromoacetate reacts with 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine to yield the N3-alkylated product exclusively under mild conditions (room temperature, 12 hours) .
What strategies improve reaction yields in the presence of competing nucleophiles?
Advanced (Optimization)
Competing nucleophiles (e.g., solvent, byproducts) reduce efficiency. Mitigation approaches:
Q. Table 2. Yield Improvement Case
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, TBAB, reflux | 43 | 95 | |
| Solvent-free, microwave | 68 | 98 |
How are imidazo[4,5-b]pyridine derivatives evaluated as kinase inhibitors?
Q. Advanced (Biological Evaluation)
- Enzyme assays : Measure IC₅₀ values using recombinant kinases (e.g., Aurora A) with ATP-concentration-matched conditions .
- Cellular assays : Assess proliferation inhibition in cancer lines (e.g., HCT-116) with Western blotting for target phosphorylation .
- Docking studies : Correlate activity with binding poses using software like AutoDock Vina .
Key Finding : 6-Bromo substitution enhances hydrophobic interactions in kinase pockets, while methyl groups improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
